N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrimidine core, a sulfamoyl group, and an acetamide moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with various aldehydes using iodobenzene diacetate as an oxidizing agent.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the triazolopyrimidine intermediate with a suitable sulfamoylating agent, such as sulfamoyl chloride, under basic conditions.
Attachment of the Acetamide Moiety: The final step involves the acylation of the sulfamoyl intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sulfamoyl chloride, acetic anhydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted sulfamoyl derivatives
Scientific Research Applications
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: These compounds share the triazolopyrimidine core and exhibit similar biological activities.
Thiadiazoles: Known for their antimicrobial and anticancer properties.
Pyrazolopyrimidines: These compounds also possess a fused heterocyclic structure and are studied for their pharmacological activities.
Uniqueness
N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which imparts a distinct set of chemical and biological properties. Its ability to act as a multi-target enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[4-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3S/c1-12-11-13(2)24-17(22-23-18(24)20-12)5-4-10-19-28(26,27)16-8-6-15(7-9-16)21-14(3)25/h6-9,11,19H,4-5,10H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINFTMVLOHQOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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